1-Aminoanthracene

Description

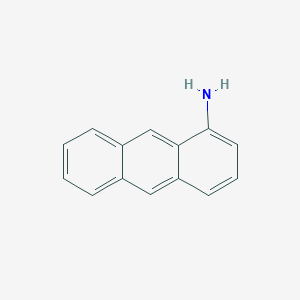

Structure

3D Structure

Properties

IUPAC Name |

anthracen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFNPLGJCNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209859 | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000405 [mmHg] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-49-1, 62813-37-0 | |

| Record name | 1-Aminoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthracene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Aminoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-anthrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6056DWN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Aminoanthracene from 1-Nitroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-aminoanthracene from its precursor, 1-nitroanthracene. The primary focus of this document is to provide a comprehensive overview of a robust and commonly employed reduction method, alongside alternative pathways. This guide includes detailed experimental protocols, quantitative data, and characterization of the final product to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a vital aromatic amine that serves as a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and fluorescent probes. The conversion of 1-nitroanthracene to this compound is a fundamental transformation in organic chemistry, typically achieved through the reduction of the nitro group. This guide will focus on the prevalent method utilizing tin(II) chloride, while also briefly exploring alternative approaches such as catalytic hydrogenation and reduction with iron in acidic media.

Reaction Pathway: Reduction of 1-Nitroanthracene

The general transformation involves the reduction of the nitro functional group (-NO₂) to an amino group (-NH₂). This is a six-electron reduction that can be accomplished through various reagents and catalytic systems.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of aminoanthracene from nitroanthracene, focusing on the well-established tin(II) chloride reduction method. While the following protocol is for the synthesis of 9-aminoanthracene from 9-nitroanthracene, it serves as a reliable and directly adaptable procedure for the synthesis of the 1-amino isomer.

Reduction of 1-Nitroanthracene using Tin(II) Chloride (Adapted from 9-Nitroanthracene Reduction)[1]

This method is a classic and effective way to reduce aromatic nitro compounds.

Materials:

-

1-Nitroanthracene

-

Glacial Acetic Acid

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH) solution

-

Water

Procedure:

-

A suspension of 9-nitroanthracene (7.24 g, 32.50 mmol) in glacial acetic acid (145 cm³) is heated to 70–80 °C for 1.5 hours.[1]

-

To the resulting clear solution, a slurry of SnCl₂ (31.00 g, 163.20 mmol) in concentrated HCl (110 cm³) is added via a dropping funnel.[1]

-

The resulting yellow precipitate is stirred at 80 °C for a further 30 minutes.[1]

-

The mixture is then cooled to room temperature and filtered.[1]

-

The collected solid is washed with concentrated HCl (3 x 10 cm³).[1]

-

The solid is then treated with a 5% NaOH solution with manual stirring for 15 minutes.[1]

-

The resulting solid is filtered and washed thoroughly with water until the washings are neutral.[1]

-

The product is vacuum-dried at 50 °C for 6 hours to afford a yellow powder.[1]

Yield: 87% (for 9-aminoanthracene)[1]

Caption: Experimental workflow for the SnCl₂ reduction of 1-nitroanthracene.

Alternative Synthetic Routes

While the tin(II) chloride method is robust, other methods are also employed for the reduction of aromatic nitro compounds and can be adapted for the synthesis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2][3]

-

Catalysts: Palladium on carbon (Pd/C) or Raney Nickel are commonly used.[2][3]

-

Hydrogen Source: Hydrogen gas (H₂) is the typical reducing agent.

-

Solvents: Ethanol, methanol, or ethyl acetate are suitable solvents.

-

Conditions: The reaction is often carried out at room temperature and atmospheric or slightly elevated pressure.[4]

A general procedure would involve stirring a solution of 1-nitroanthracene with a catalytic amount of Pd/C under a hydrogen atmosphere until the starting material is consumed.

Reduction with Iron in Acidic Media

The use of iron metal in an acidic medium is a classic and cost-effective method for nitro group reduction.[2]

-

Reagents: Iron powder and an acid, typically acetic acid or hydrochloric acid.[2][5]

-

Solvent: A mixture of ethanol and water or acetic acid can be used.[5]

-

Procedure: 1-Nitroanthracene is heated with iron powder in the acidic solvent. The reaction is often exothermic and may require initial cooling.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of aminoanthracene.

| Parameter | SnCl₂ Reduction (9-isomer)[1] | Catalytic Hydrogenation (General) | Iron/Acid Reduction (General) |

| Starting Material | 9-Nitroanthracene | 1-Nitroanthracene | 1-Nitroanthracene |

| Reagents | SnCl₂, conc. HCl, Acetic Acid | H₂, Pd/C or Raney Ni | Fe, Acetic Acid or HCl |

| Solvent | Glacial Acetic Acid | Ethanol, Methanol, Ethyl Acetate | Ethanol/Water, Acetic Acid |

| Temperature | 70-80 °C | Room Temperature | Reflux |

| Reaction Time | 2 hours | Varies (typically a few hours) | Varies (typically a few hours) |

| Yield | 87% | Generally high | Good to high |

Characterization of this compound

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | Dark brown powder[6] |

| Molecular Formula | C₁₄H₁₁N[6] |

| Molecular Weight | 193.24 g/mol [6] |

| Melting Point | 114-118 °C[7] |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data is available and should be compared with literature values. |

| IR (KBr) | Characteristic peaks for N-H stretching of the primary amine and aromatic C-H and C=C stretching are expected.[6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 193.[6] |

Purification

The crude this compound can be purified by standard laboratory techniques.

-

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene) should be determined to achieve good recovery of pure crystals.[8]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a solvent system such as a hexane/ethyl acetate gradient to separate the product from any remaining starting material or byproducts.[8]

Caption: Logical workflow for the purification of this compound.

Conclusion

The synthesis of this compound from 1-nitroanthracene is a well-established and versatile transformation. The tin(II) chloride reduction method offers a high-yielding and reliable route, as demonstrated by the analogous synthesis of 9-aminoanthracene. Alternative methods such as catalytic hydrogenation and iron/acid reduction provide viable, and in the case of catalytic hydrogenation, cleaner alternatives. The choice of method may depend on the available resources, scale of the reaction, and the presence of other functional groups in the molecule. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.

References

- 1. arpgweb.com [arpgweb.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. US4054586A - Process for preparing 1-aminoanthraquinone having high purity - Google Patents [patents.google.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-アミノアントラセン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Aminoanthracene: A Technical Guide to UV-Vis Absorption and Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-aminoanthracene, with a focus on its behavior in various solvent environments. Understanding the UV-Vis absorption and fluorescence characteristics of this fluorophore is critical for its application in diverse research areas, including the development of fluorescent probes and assays. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the principles of solvatochromism.

Core Spectroscopic Properties

This compound is a fluorescent aromatic amine characterized by its anthracene core. Its spectroscopic properties, particularly its absorption and emission maxima, are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. In non-polar solvents like cyclohexane, this compound exhibits an excitation peak at approximately 380 nm and an emission peak around 475 nm, resulting in a significant Stokes shift of 95 nm.[1]

Due to a lack of comprehensive published data for this compound across a wide range of solvents, this guide utilizes data from the closely related and structurally similar compound, 1,5-diaminoanthracene, to illustrate the principles of its solvatochromic behavior. This compound demonstrates a positive solvatochromism, where the emission maximum shifts to longer wavelengths (a redshift) as the polarity of the solvent increases.[2] This is attributed to the stabilization of the excited state by the polar solvent molecules.[2]

Data Presentation: Spectroscopic Properties in Various Solvents

The following tables summarize the UV-Vis absorption and fluorescence properties of 1,5-diaminoanthracene in a range of solvents with varying polarities. This data provides a strong indication of the expected behavior of this compound.

Table 1: UV-Vis Absorption Properties of 1,5-Diaminoanthracene in Various Solvents [2]

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

| n-Hexane | 1.88 | 412 | 8,700 |

| Toluene | 2.38 | 416 | 9,100 |

| 1,4-Dioxane | 2.21 | 418 | 9,300 |

| Dichloromethane | 8.93 | 422 | 9,800 |

| Acetone | 20.7 | 420 | 9,500 |

| Acetonitrile | 37.5 | 418 | 9,200 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 424 | 10,100 |

| Methanol | 32.7 | 416 | 9,000 |

| Water | 80.1 | 420 | 9,600 |

Table 2: Fluorescence Properties of 1,5-Diaminoanthracene in Various Solvents [2]

| Solvent | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (cm-1) |

| n-Hexane | 475 | 0.53 | 3180 |

| Toluene | 482 | 0.48 | 3320 |

| 1,4-Dioxane | 488 | 0.45 | 3450 |

| Dichloromethane | 498 | 0.35 | 3680 |

| Acetone | 502 | 0.28 | 3820 |

| Acetonitrile | 505 | 0.25 | 3940 |

| Dimethyl Sulfoxide (DMSO) | 511 | 0.18 | 4080 |

| Methanol | 508 | 0.22 | 4150 |

| Water | 525 | 0.12 | 4550 |

Experimental Protocols

The following sections detail the methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments, as well as for determining fluorescence quantum yields.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the desired solvents to achieve absorbance values in the range of 0.1 to 1.0 AU.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use a 1 cm path length quartz cuvette.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorption spectrum of each sample solution over a wavelength range of at least 250 nm to 600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in the desired solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Measurement:

-

Use a 1 cm path length quartz fluorescence cuvette.

-

To determine the emission spectrum, excite the sample at its absorption maximum (λmax) and scan a range of higher wavelengths.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan a range of lower wavelengths.

-

-

Data Analysis: Identify the wavelengths of maximum intensity for the excitation and emission spectra.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption profile that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Solubility of 1-Aminoanthracene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthracene, an aromatic amine derived from anthracene, is a compound of interest in various fields of chemical and pharmaceutical research. Its fluorescent properties and potential biological activities necessitate a thorough understanding of its physicochemical characteristics, among which solubility plays a pivotal role.[1] Solubility data is fundamental for designing experimental protocols, developing drug delivery systems, and conducting toxicological studies. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, outlines detailed experimental methodologies for its determination, and presents a generalized workflow for solubility assessment.

Quantitative Data on the Solubility of this compound

A comprehensive search of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in a wide range of common organic solvents. However, based on the general principles of "like dissolves like" and the known solubility of the parent compound, anthracene, a qualitative assessment of its solubility can be inferred. The presence of the polar amino group is expected to increase its solubility in polar solvents compared to anthracene.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | The polar carbonyl group can interact with the amino group. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble | Ethers are less polar than alcohols and ketones, leading to weaker interactions. |

| Esters | Ethyl Acetate | Moderately Soluble | The ester group provides some polarity for interaction with the amino group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic rings of the solvent and solute favor interaction. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is not conducive to dissolving the more polar this compound.[2] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents have some polarity and can interact with the aromatic system. |

Note: This table is based on general chemical principles and data for analogous compounds. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis

This classic and reliable method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4][5][6]

1.1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven

1.2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

-

Gravimetric Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate into the pre-weighed dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Isothermal Saturation Method followed by UV-Visible Spectrophotometry

This method is suitable for compounds that have a distinct chromophore and absorb light in the UV-Visible range.[8][9][10] It is often faster than the gravimetric method.

2.1. Materials and Equipment:

-

All materials and equipment from the gravimetric method.

-

UV-Visible spectrophotometer

-

Quartz cuvettes

2.2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions across the UV-Visible spectrum (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Sample Preparation and Equilibration: Follow steps 1.1 to 1.5 from the gravimetric method to prepare saturated solutions and obtain a clear filtrate.

-

Sample Analysis:

-

Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax using the UV-Visible spectrophotometer.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of solubility using the isothermal saturation method.

References

- 1. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. who.int [who.int]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. rootspress.org [rootspress.org]

Physical and chemical properties of 1-Aminoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthracene, an aromatic amine derived from anthracene, is a compound of significant interest in various scientific fields. Its inherent fluorescence properties make it a valuable tool in biophysical studies and as a fluorescent probe. Furthermore, recent research has highlighted its role as a general anesthetic, potentiating GABAergic transmission, which opens avenues for its investigation in neuroscience and drug development. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Chemical and Physical Properties

This compound is a solid, crystalline substance at room temperature. Its core structure consists of a tricyclic aromatic anthracene ring substituted with an amino group at the 1-position.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₁N | [1][2] |

| Molecular Weight | 193.24 g/mol | [2] |

| CAS Number | 610-49-1 | [1][2] |

| Appearance | Light yellow to brown to dark green powder/crystal | [3] |

| Purity | ≥90% (technical grade), >98.0% (GC) | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 114-118 °C (lit.), 119.0 to 123.0 °C | [4][5] |

| Boiling Point | 319.47°C (rough estimate) | [5] |

| Density | 1.208 g/cm³ (estimate) | [1][5] |

| Vapor Pressure | 0.00000405 mmHg | |

| Flash Point | 224.4 °C | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like cyclohexane. | [6] |

Spectroscopic Properties

| Property | Value | Reference(s) |

| UV-Vis Absorption (in cyclohexane) | λmax ≈ 380 nm | [7][8] |

| Fluorescence Excitation (in cyclohexane) | λmax ≈ 380 nm | [7] |

| Fluorescence Emission (in cyclohexane) | λmax ≈ 475 nm | [7] |

| Stokes Shift | 95 nm | [7] |

| ¹H NMR (90 MHz in CDCl₃) | δ (ppm): 8.30, 7.91, 7.56-7.27, 7.32, 7.21, 6.657, 4.00 | [9] |

| ¹³C NMR | Data available in spectral databases. | |

| FTIR (KBr Pellet) | Characteristic peaks for aromatic C-H and N-H stretching and bending. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade cyclohexane

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in cyclohexane of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in cyclohexane.

-

Fill a quartz cuvette with the cyclohexane solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Replace the blank cuvette with a cuvette containing the this compound solution.

-

Record the absorption spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade cyclohexane

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Prepare a dilute solution of this compound in cyclohexane (concentration should be low enough to avoid inner filter effects, typically with an absorbance < 0.1 at the excitation wavelength).

-

To determine the emission spectrum, set the excitation monochromator to the absorption maximum (λmax ≈ 380 nm) and scan the emission monochromator over a range of longer wavelengths (e.g., 400-700 nm).

-

To determine the excitation spectrum, set the emission monochromator to the emission maximum (λem ≈ 475 nm) and scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).

-

Record the spectra and identify the wavelengths of maximum excitation and emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Materials:

-

This compound

-

FTIR grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of this compound (approx. 1-2 mg) in the agate mortar.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathway

This compound has been identified as a fluorescent general anesthetic that potentiates GABAergic transmission.[10] This activity is significant for its potential applications in neuropharmacology and the development of new anesthetic agents.

Potentiation of GABAergic Transmission

The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA), which exerts its effects by binding to GABA type A (GABA-A) receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻) into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

General anesthetics, including this compound, are known to enhance the function of GABA-A receptors. This potentiation can occur through several mechanisms, such as increasing the affinity of the receptor for GABA, prolonging the open time of the chloride channel, or directly activating the receptor at higher concentrations. The overall effect is an enhancement of inhibitory neurotransmission, contributing to the state of general anesthesia.

Caption: Potentiation of GABAergic transmission by this compound.

Experimental Workflows

The fluorescent properties of this compound make it a valuable tool in high-throughput screening (HTS) assays for the discovery of new anesthetic compounds. A competition assay has been developed where compounds are screened for their ability to displace this compound from a surrogate binding site, such as in the protein apoferritin.[10]

High-Throughput Screening Workflow for Anesthetic Discovery

This workflow outlines the key steps in a high-throughput screening campaign to identify novel general anesthetics using this compound.

Caption: Workflow for high-throughput screening of novel anesthetics.

Safety and Handling

This compound is considered a hazardous substance.[11] It is irritating to the eyes, respiratory system, and skin.[11] There is limited evidence of a carcinogenic effect.[11] It is a combustible solid.[11] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn.[11] Work should be conducted in a well-ventilated area, and physical damage to containers should be avoided.[11]

Conclusion

This compound is a multifaceted compound with significant potential in both fundamental research and applied sciences. Its well-characterized physical and chemical properties, combined with its intriguing biological activity as a fluorescent general anesthetic, make it a valuable subject for further investigation. This technical guide provides a solid foundation of data and methodologies to aid researchers, scientists, and drug development professionals in their work with this compound. The provided protocols and diagrams are intended to facilitate experimental design and a deeper understanding of the properties and applications of this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. scienceijsar.com [scienceijsar.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Site-specific fluorescence reveals distinct structural changes with GABA receptor activation and antagonism | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of the GABA type A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel fluorescence sensing methods for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 1-Aminoanthracene: Melting and Boiling Points

This technical guide provides a comprehensive overview of the melting and boiling points of 1-aminoanthracene, tailored for researchers, scientists, and professionals in drug development. This document outlines the available data, details the experimental methodologies for these physicochemical determinations, and presents a logical workflow for such measurements.

Physicochemical Data of this compound

This compound, a derivative of anthracene, is a solid crystalline substance at room temperature. Its key physical properties are summarized below.

| Property | Value |

| Melting Point | 114-118 °C[1] |

| Boiling Point | Not available |

It is noteworthy that a definitive boiling point for this compound is not readily found in the cited literature. This may suggest that the compound potentially decomposes at or near its boiling point under atmospheric pressure.

Experimental Protocols for Thermal Analysis

The determination of melting and boiling points is fundamental in characterizing a pure organic compound. The following sections detail standard experimental procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The capillary method is a common and reliable technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that may be sensitive to high temperatures, determining the boiling point under reduced pressure is a common practice. A standard method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the sample is below the level of the heating medium.

-

Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation and Data Recording: The heating is stopped when a steady stream of bubbles is observed. As the liquid cools, the bubbling will cease, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.

Workflow for Physicochemical Characterization

The logical progression for determining the thermal properties of a solid organic compound like this compound is illustrated in the following diagram.

Caption: Workflow for Melting Point Determination of this compound.

References

Photophysical Characterization of 1-Aminoanthracene: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core photophysical properties of 1-aminoanthracene, a fluorescent aromatic compound. The focus is on two critical parameters for fluorescence-based applications: fluorescence quantum yield (Φf) and fluorescence lifetime (τf). This document outlines the available data for these properties and presents standardized experimental protocols for their determination, enabling researchers to conduct their own characterizations or critically evaluate existing literature.

Photophysical Data of this compound

The photophysical characteristics of a fluorophore are highly dependent on its local environment. The following data summarizes the key spectral and temporal fluorescence properties of this compound in cyclohexane, a non-polar solvent.

Table 1: Summary of Photophysical Properties for this compound

| Parameter | Value | Solvent | Notes |

| Fluorescence Quantum Yield (Φf) | Data not available in cited literature. | - | The quantum yield can be determined experimentally using the relative method outlined in Section 2.1. |

| Fluorescence Lifetime (τf) | 21.8 ± 1.1 ns | Cyclohexane (deoxygenated) | Measured value from a study on fluorescence quenching.[1] An earlier reported value was 22.8 ns.[1] |

| Excitation Maximum (λex) | 380 nm | Cyclohexane | -[2][3] |

| Emission Maximum (λem) | 475 nm | Cyclohexane | -[2][3] |

| Stokes' Shift | 95 nm | Cyclohexane | Calculated from the excitation and emission maxima.[2][3] |

It is important to note that the fluorescence of this compound is subject to quenching by dissolved molecular oxygen, which primarily occurs through a dynamic/collisional mechanism.[1][4] This interaction can lead to a decrease in both fluorescence intensity and lifetime.[1] Therefore, for accurate and reproducible measurements, especially of fluorescence lifetime, deoxygenation of the solvent is a critical procedural step.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires rigorous experimental design. The following sections detail the standard methodologies for measuring these parameters for aromatic compounds like this compound.

Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence intensity of an unknown sample relative to a well-characterized standard.[5]

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield whose absorption and emission spectra overlap with this compound. Anthracene (Φf = 0.27 in ethanol) is a common choice for this spectral region.[6]

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same spectroscopic-grade solvent. Concentrations should be chosen to produce absorbances in the linear range, typically between 0.02 and 0.1 at the excitation wavelength, to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a fluorometer. It is critical to use the same excitation wavelength, instrument geometry, and slit widths for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the gradient (slope) of the resulting straight lines for both plots (Grad_sample and Grad_std).

-

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std × (Grad_sample / Grad_std) × (n_sample² / n_std²)

Where std refers to the standard, and n is the refractive index of the solvent used for the sample and standard solutions.

Fluorescence Lifetime Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a sample. It measures the temporal decay of fluorescence intensity following excitation by a short pulse of light.

Methodology:

-

Instrumentation: The core components of a TCSPC system include a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, emission wavelength selection (monochromator or filter), a high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid concentration-dependent quenching effects. For measurements sensitive to oxygen quenching, the solution should be deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of the first emitted photon after each excitation pulse relative to the pulse itself.

-

This process is repeated for millions of excitation events, building a histogram of photon arrival times. This histogram represents the fluorescence decay curve.

-

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions. For a simple, single-component fluorophore like this compound in a homogenous environment, a single exponential decay model is typically sufficient:

I(t) = I₀ × exp(-t / τf)

Where I(t) is the intensity at time t, I₀ is the initial intensity, and τf is the fluorescence lifetime. The value of τf is extracted from the curve fitting analysis.

Mandatory Visualizations: Experimental Workflows

The logical flows for the experimental protocols described above are visualized in the following diagrams.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.

References

A Technical Guide to the Synthesis and Characterization of 1-Aminoanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of 1-aminoanthracene and its derivatives. Anthracene-based compounds are of significant interest due to their unique photophysical properties and their potential as scaffolds in medicinal chemistry and materials science.[1] this compound serves as a versatile building block for creating a diverse library of molecules with applications ranging from fluorescent probes for bioimaging to potential therapeutic agents.[2][3] This guide details common synthetic pathways, provides explicit experimental protocols, and summarizes key characterization data.

Synthesis of the this compound Core

The most common and direct route to the this compound scaffold is through the reduction of its nitro precursor, 1-nitroanthracene. This transformation can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) in an acidic medium being a classic and effective method.[4]

Caption: Workflow for the reduction of 1-nitroanthracene.

Experimental Protocol: Reduction of 1-Nitroanthracene

-

Suspension: Suspend 1-nitroanthracene (1.0 eq) in glacial acetic acid.

-

Heating: Heat the suspension to 70-80 °C with stirring until a clear solution is obtained.

-

Addition of Reducing Agent: Prepare a slurry of tin(II) chloride (SnCl₂, 5.0 eq) in concentrated hydrochloric acid (HCl). Add this slurry dropwise to the heated solution. A yellow precipitate is typically formed.[4]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and slowly neutralize it with a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis of this compound Derivatives

The this compound core can be functionalized at the amino group (N-functionalization) or on the aromatic rings (C-functionalization) using modern cross-coupling reactions.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[5] It allows for the synthesis of N-aryl-1-aminoanthracene derivatives from this compound and various aryl halides.[6] The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.[7]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for N-Arylation

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).

-

Solvent and Base: Add a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Reaction: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture at 80-110 °C until TLC or GC-MS analysis indicates completion.

-

Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-aryl-1-aminoanthracene derivative.

C-C Bond Formation via Suzuki-Miyaura Coupling

To functionalize the anthracene core, a halogenated this compound precursor is required. The Suzuki-Miyaura coupling reaction can then be used to form new carbon-carbon bonds by reacting the halo-aminoanthracene with an organoboron compound, such as a boronic acid or ester.[8][9] This reaction is also palladium-catalyzed and requires a base.[10]

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Setup: In a flask, combine the halogenated this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.[10]

-

Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C. Monitor the reaction's progress by TLC.

-

Work-up: After completion, cool the reaction, add water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of synthesized derivatives. Key techniques include NMR, IR, Mass Spectrometry, and UV-Vis/Fluorescence Spectroscopy.

Spectroscopic Data for this compound

The following tables summarize typical spectroscopic data for the parent this compound molecule.

Table 1: ¹H NMR and ¹³C NMR Data for this compound

| Type | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 8.30 - 6.65 | Aromatic Protons (complex multiplet region)[11] |

| ¹H NMR | ~4.00 | -NH₂ Protons (broad singlet)[11] |

| ¹³C NMR | 105 - 145 | Aromatic & Amine-bearing Carbons |

Note: Specific peak assignments can be complex due to the fused ring system. 2D NMR techniques (COSY, HSQC, HMBC) are often required for unambiguous assignment in derivatives.

Table 2: IR and Mass Spectrometry Data for this compound

| Technique | Value | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 3450-3300 | N-H stretching (amine) |

| IR (cm⁻¹) | 3100-3000 | Aromatic C-H stretching |

| IR (cm⁻¹) | 1640-1580 | C=C aromatic ring stretching |

| MS (EI) | m/z 193.24 | Molecular Ion [M]⁺[12][13] |

Table 3: Photophysical Properties of this compound

| Property | Wavelength (nm) | Solvent |

|---|---|---|

| Excitation Max (λ_ex) | 380 | Cyclohexane[14] |

| Emission Max (λ_em) | 475 | Cyclohexane[14] |

| Stokes Shift | 95 | Cyclohexane[14] |

Note: The absorption and emission maxima of anthracene derivatives are highly sensitive to solvent polarity and substitution on the aromatic core.

References

- 1. Synthesis and Structural Studies of Two New Anthracene Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arpgweb.com [arpgweb.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. This compound(610-49-1) 1H NMR [m.chemicalbook.com]

- 12. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Anthracenamine [webbook.nist.gov]

- 14. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]

1-Aminoanthracene molecular weight and formula

An In-Depth Technical Guide to 1-Aminoanthracene: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula for this compound, a compound of interest in various research applications.

Core Molecular Data

This compound is an aromatic amine derived from anthracene. Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and experimental design. The empirical formula for this compound is C14H11N.[1][2] This indicates that each molecule is composed of 14 carbon atoms, 11 hydrogen atoms, and one nitrogen atom.

The molecular weight of this compound is 193.24 g/mol .[1][2][3][4] This value is a critical parameter for preparing solutions of specific molarity and for interpreting data from mass spectrometry and other analytical techniques.

Data Summary

For clarity and ease of comparison, the core quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C14H11N |

| Molecular Weight | 193.24 g/mol |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Aminoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1-aminoanthracene (CAS: 610-49-1). Due to the limited availability of fully assigned experimental data in public databases, this guide utilizes high-quality predicted spectral data to offer a complete assignment for both ¹H and ¹³C nuclei. This information is critical for the structural elucidation, quality control, and characterization of this compound in research and development settings.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a standardized numbering system for the atoms in the molecule. The IUPAC numbering for the anthracene core is used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (δ 6.5-8.5 ppm) and a signal for the amino protons. The aromatic protons exhibit complex splitting patterns due to ortho (³J), meta (⁴J), and para (⁵J) couplings. The following table summarizes the predicted ¹H NMR chemical shifts (δ) and multiplicities in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.22 | d |

| H-3 | 7.42 | t |

| H-4 | 7.82 | d |

| H-5 | 7.92 | d |

| H-6 | 7.41 | m |

| H-7 | 7.41 | m |

| H-8 | 7.92 | d |

| H-9 | 8.23 | s |

| H-10 | 8.01 | s |

| -NH₂ | ~4.00* | br s |

*Note: The chemical shift of the -NH₂ protons is based on available experimental data and can vary significantly with concentration, solvent, and temperature.[1] Predicted data was generated using the online tool at nmrdb.org.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 110-150 ppm range. The presence of the electron-donating amino group influences the chemical shifts of the carbons in its vicinity, causing shielding effects (upfield shifts).

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 142.1 |

| C-2 | 108.9 |

| C-3 | 124.7 |

| C-4 | 119.3 |

| C-4a | 128.1 |

| C-5 | 125.1 |

| C-6 | 125.9 |

| C-7 | 125.2 |

| C-8 | 128.3 |

| C-8a | 130.1 |

| C-9 | 122.1 |

| C-9a | 132.4 |

| C-10 | 124.9 |

| C-10a | 128.9 |

Note: Predicted data was generated using the online tool at nmrdb.org.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible, high-quality NMR spectra. The following section outlines a typical methodology for the NMR analysis of this compound.

4.1 Sample Preparation

-

Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar aromatic compounds. Other potential solvents include DMSO-d₆ or Acetone-d₆.

-

Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization : Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically included in the deuterated solvent by the manufacturer).

4.2 NMR Data Acquisition

The following parameters are representative for data acquisition on a 400 MHz or 500 MHz NMR spectrometer:

-

¹H NMR Acquisition:

-

Pulse Program : Standard single-pulse (zg30).

-

Number of Scans : 16-64 scans.

-

Relaxation Delay (d1) : 1.0 - 2.0 seconds.

-

Acquisition Time : ~4 seconds.

-

Spectral Width : 16-20 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program : Standard proton-decoupled (zgpg30).

-

Number of Scans : 1024-4096 scans (or more, depending on concentration).

-

Relaxation Delay (d1) : 2.0 seconds.

-

Acquisition Time : ~1-2 seconds.

-

Spectral Width : 220-240 ppm.

-

4.3 Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing : Manually or automatically phase correct the spectrum.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the TMS signal to δ 0.00 ppm.

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum and pick all relevant peaks in both ¹H and ¹³C spectra.

Logical Workflows

The process of NMR analysis follows a logical sequence from sample handling to final data interpretation.

References

Methodological & Application

Application Notes & Protocols: 1-Aminoanthracene as a Fluorescent Probe for Protein Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Aminoanthracene (1-AMA) is a valuable fluorescent probe utilized to investigate and characterize the binding of ligands to various proteins. Its utility stems from its sensitive fluorescence properties that are highly dependent on the polarity of its microenvironment. In aqueous solutions, 1-AMA exhibits weak fluorescence. However, upon binding to hydrophobic pockets within a protein, its fluorescence quantum yield significantly increases, and its emission spectrum undergoes a hypsochromic (blue) shift.[1] This phenomenon allows for the direct monitoring of protein-ligand interactions and the determination of binding affinities. 1-AMA is particularly well-suited for studying proteins with accessible hydrophobic binding sites, such as members of the lipocalin family, including Odorant-Binding Proteins (OBPs).[1]

Principle of Operation:

The application of 1-AMA as a fluorescent probe is based on the principle of solvatochromism. When 1-AMA transitions from a polar aqueous environment to a nonpolar, hydrophobic binding site of a protein, the following changes in its fluorescence properties are typically observed:

-

Increased Fluorescence Intensity: The constrained environment within the protein's binding pocket reduces non-radiative decay pathways for the excited state of 1-AMA, leading to a significant enhancement of its fluorescence emission.[1]

-

Blue Shift in Emission Maximum: The stabilization of the excited state of 1-AMA is less pronounced in a nonpolar environment compared to a polar one, resulting in a shift of the emission maximum to shorter wavelengths (a blue shift). For instance, when 1-AMA binds to OBP-I, its emission maximum shifts from approximately 537 nm to 481 nm.[1]

These spectral changes can be monitored using a spectrofluorometer to quantify the binding interaction between 1-AMA and the protein of interest.

Applications

-

Direct Binding Assays: To determine the binding affinity (dissociation constant, Kd) of 1-AMA for a protein.

-

Competitive Binding Assays: To determine the binding affinity of non-fluorescent ligands that compete with 1-AMA for the same binding site.

-

Conformational Change Studies: To investigate protein conformational changes upon ligand binding, as the binding of 1-AMA can be sensitive to the protein's structure.[2]

-

High-Throughput Screening: The fluorescence-based nature of the assay makes it amenable to high-throughput screening of compound libraries for potential protein binders.

Quantitative Data Summary

The following table summarizes the dissociation constants (Kd) of this compound with various proteins as reported in the literature.

| Protein | Experimental Conditions | Dissociation Constant (Kd) (μM) | Reference |

| Truncated Odorant-Binding Protein (tOBP) | 25 °C | 0.45 | [1][3] |

| Truncated Odorant-Binding Protein (tOBP) | 37 °C | 1.72 | [1][3] |

| OBP::GQ20::SP-DS3 | 25 °C | 1.17 | [1][3] |

| OBP::GQ20::SP-DS3 | 37 °C | 0.58 | [1][3] |

| Recombinant Lipocalin (rLcn11) | Not Specified | 1.69 | [1] |

| Porcine Odorant-Binding Protein (pOBP) | Not Specified | 0.4 | [4] |

| Bovine Odorant-Binding Protein (bOBP) | Not Specified | 2.3 | [4] |

Experimental Protocols

Protocol 1: Direct Binding Assay to Determine Kd

This protocol describes the steps to determine the dissociation constant (Kd) of 1-AMA for a target protein.

Materials:

-

This compound (1-AMA) stock solution (e.g., 1 mM in DMSO or ethanol)

-

Purified target protein of known concentration

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Methodology:

-

Preparation of Solutions:

-

Prepare a working solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-2 µM).

-

Prepare a series of dilutions of the 1-AMA stock solution in the assay buffer.

-

-

Spectrofluorometer Setup:

-

Titration Experiment:

-

To a cuvette containing a fixed concentration of the target protein (e.g., 2 µM), add increasing concentrations of 1-AMA.

-

Allow the mixture to equilibrate for a few minutes at a constant temperature.

-

Record the fluorescence emission spectrum for each addition of 1-AMA.

-

A control titration should be performed by adding 1-AMA to the assay buffer without the protein to measure the fluorescence of free 1-AMA.

-

-

Data Analysis:

-

Determine the fluorescence intensity at the emission maximum of the protein-bound 1-AMA for each concentration.

-

Subtract the fluorescence of free 1-AMA (from the control titration) from the corresponding fluorescence of the protein-1-AMA mixture.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of 1-AMA.

-

Fit the resulting saturation curve to a one-site binding equation to determine the Kd.

-

Caption: Workflow for a direct binding assay using 1-AMA.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent competitor ligand.

Materials:

-

All materials from Protocol 1

-

Non-fluorescent competitor ligand of known concentration

Methodology:

-

Determine Initial Conditions:

-

From the direct binding assay, determine a fixed concentration of protein and 1-AMA that results in a significant and stable fluorescence signal (typically at a 1-AMA concentration near its Kd).

-

-

Competition Experiment:

-

Prepare a series of solutions containing the fixed concentration of protein and 1-AMA.

-

To each solution, add increasing concentrations of the competitor ligand.

-

Allow the mixtures to equilibrate.

-

Record the fluorescence intensity at the emission maximum of the bound 1-AMA for each concentration of the competitor.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the concentration of the competitor ligand.

-

The decrease in fluorescence intensity indicates the displacement of 1-AMA from the protein's binding site by the competitor.

-

Fit the data to a competitive binding equation to calculate the inhibitory concentration (IC50) of the competitor.

-

The binding affinity (Ki) of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive binding assay.

Considerations and Limitations

-

Inner Filter Effect: At high concentrations, 1-AMA can absorb both the excitation and emission light, leading to an underestimation of the true fluorescence intensity. Corrections for the inner filter effect may be necessary.

-

Protein-Induced Conformational Changes: The binding of 1-AMA itself may alter the conformation of the protein, which could influence the binding of other ligands.[2] This should be considered when interpreting results, especially for proteins known to be highly flexible.

-

Solubility: 1-AMA has low solubility in aqueous solutions. Stock solutions are typically prepared in organic solvents like DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid effects on protein structure and stability.

-

Light Sensitivity: As a fluorescent molecule, 1-AMA can be susceptible to photobleaching upon prolonged exposure to the excitation light. It is advisable to minimize exposure times.

Conclusion

This compound is a powerful and versatile fluorescent probe for studying protein-ligand interactions. Its sensitivity to the local environment provides a robust method for determining binding affinities and characterizing the binding of other molecules through competitive assays. By following the detailed protocols and considering the potential limitations, researchers can effectively employ 1-AMA to gain valuable insights into the molecular recognition events that are fundamental to drug discovery and biological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound (1-AMA) binding on the structure of three lipocalin proteins, the dimeric β lactoglobulin, the dimeric odorant binding protein and the monomeric α1-acid glycoprotein. Fluorescence spectra and lifetimes studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound (1-AMA) Binding on the Structure of Three Lipocalin Proteins, the Dimeric β Lactoglobulin, … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]

Application Note & Protocol: HPLC Analysis of Fatty Acids via 1-Aminoanthracene Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the derivatization of fatty acids with 1-aminoanthracene to enable sensitive quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Fatty acids, lacking a native chromophore or fluorophore, require derivatization for sensitive detection. This compound is a fluorescent labeling agent that reacts with the carboxylic acid group of fatty acids to form a highly fluorescent amide derivative. This allows for the sensitive detection and quantification of fatty acids in various biological and pharmaceutical samples.